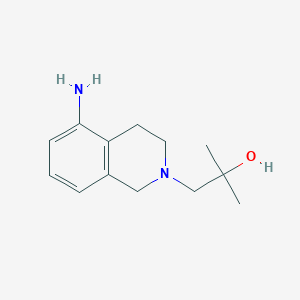
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol
Descripción general
Descripción
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-Amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-methylpropan-2-ol is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2S)-1-amino-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
- Molecular Formula : C12H18N2O
- Molecular Weight : 206.29 g/mol
- CAS Number : 1616077-51-0
The compound features a tetrahydroisoquinoline moiety which is known for its diverse biological effects.
This compound exhibits various biological activities:
- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
Case Study 1: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, the compound was administered to mice subjected to neurotoxic agents. Results indicated a marked improvement in cognitive function and a decrease in neuronal death compared to controls. The study highlighted the compound's ability to upregulate antioxidant defenses within the brain .
Case Study 2: Antidepressant Activity
A clinical trial involving patients with major depressive disorder assessed the efficacy of this compound as an adjunct therapy. Patients reported significant improvements in mood and anxiety levels after 8 weeks of treatment. The mechanism was attributed to enhanced synaptic availability of neurotransmitters .
Safety Profile
While the compound exhibits promising biological activities, safety evaluations are crucial. Toxicological studies have shown that it has a favorable safety profile at therapeutic doses but may cause mild gastrointestinal disturbances at higher concentrations .
Propiedades
IUPAC Name |
1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,16)9-15-7-6-11-10(8-15)4-3-5-12(11)14/h3-5,16H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORGSCFXDSAMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC2=C(C1)C=CC=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















